2-methoxy-N-methylethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-5-9(6,7)4-3-8-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHYBMPXQBRPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247484-95-2 | |
| Record name | 2-methoxy-N-methylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of the Sulfonamide Functional Group in Modern Chemical Research
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of modern medicinal chemistry. nih.gov Since the discovery of the antibacterial properties of prontosil, a sulfonamide-containing prodrug, in the 1930s, this functional group has been incorporated into a vast array of therapeutic agents. nih.gov The versatility of the sulfonamide moiety allows it to act as a key pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com
In contemporary chemical research, sulfonamides are recognized for their wide spectrum of biological activities, extending far beyond their initial antibacterial applications. nih.gov They are integral to the design of drugs for various conditions, including diuretics, hypoglycemics, anticonvulsants, antivirals, and anticancer agents. mdpi.com The chemical stability and the synthetic tractability of the sulfonamide group make it an attractive scaffold for the development of new therapeutic molecules. nih.gov Researchers continually explore novel derivatives to enhance efficacy, selectivity, and pharmacokinetic properties, underscoring the enduring importance of this functional group in drug discovery. mdpi.com
Rationale for the Academic Investigation of 2 Methoxy N Methylethane 1 Sulfonamide
The academic investigation of 2-methoxy-N-methylethane-1-sulfonamide is predicated on the well-established principles of medicinal chemistry, particularly the impact of specific structural modifications on the biological activity and physicochemical properties of a parent scaffold. The rationale for studying this particular compound can be broken down into the individual contributions of its constituent parts: the N-methyl group and the 2-methoxyethyl group, attached to the core sulfonamide functionality.
N-Alkylation: The presence of a methyl group on the sulfonamide nitrogen (N-methylation) is a common strategy in drug design. This modification can significantly alter a compound's properties. For instance, N-alkylation can influence the acidity of the sulfonamide proton, which in turn can affect its binding to target proteins and its solubility. Furthermore, the addition of an alkyl group can modulate the lipophilicity of the molecule, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, N-alkylation has been shown to be a strategy for designing selective ligands for specific receptors.
Introduction of an Ether Linkage: The 2-methoxyethyl group introduces an ether functionality. Ether linkages are often incorporated into drug candidates to enhance metabolic stability, as they are generally less prone to enzymatic cleavage than ester or amide bonds. The methoxy (B1213986) group can also act as a hydrogen bond acceptor, potentially leading to new or altered interactions with biological targets. The flexibility of the ethyl chain can allow the methoxy group to adopt various conformations, which could be advantageous for optimizing binding to a receptor's active site.
Scope and Research Objectives for 2 Methoxy N Methylethane 1 Sulfonamide Studies
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the sulfur-nitrogen (S-N) bond, as its formation is central to most sulfonamide syntheses.
This disconnection yields two key synthons: a 2-methoxyethanesulfonyl electrophile and a methylamine-derived nucleophile. These idealized fragments correspond to practical synthetic equivalents. The electrophilic partner is typically a 2-methoxyethane-1-sulfonyl halide (e.g., the sulfonyl chloride), while the nucleophilic partner is methylamine (B109427). This primary disconnection informs the most direct and common synthetic approaches.
Figure 1: Retrosynthetic Disconnection of this compound
Classical Synthetic Routes to Sulfonamides Applicable to this compound
Classical methods for sulfonamide formation are robust and have been widely used for decades. They typically involve the creation of the S-N bond by reacting an activated sulfonic acid derivative with an amine.
The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the context of this compound, this involves the reaction of 2-methoxyethane-1-sulfonyl chloride with methylamine. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.orgresearchgate.net The formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, which can be useful for identification purposes. wikipedia.org
A practical route to the required 2-methoxyethane-1-sulfonyl chloride precursor starts from 1-bromo-2-methoxyethane. chemicalbook.com This starting material can be reacted with sodium sulfite (B76179) to form the corresponding sodium 2-methoxyethanesulfonate. chemicalbook.com Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), converts the sulfonate salt into the reactive 2-methoxyethane-1-sulfonyl chloride. chemicalbook.com This sulfonyl chloride can then be directly reacted with methylamine to yield the final product.
This approach is mechanistically identical to the sulfonylation of amines but is viewed from the perspective of the sulfonyl halide. Sulfonyl halides, particularly sulfonyl chlorides, are potent electrophiles that readily react with nucleophilic amines. researchgate.net While sulfonyl chlorides are most common, sulfonyl fluorides can also be used. The reaction between amines and sulfonyl chlorides is generally rapid and robust. nih.gov However, the preparation of sulfonyl chlorides can be a limitation, as it often requires harsh and toxic reagents, and the resulting compounds can be sensitive to moisture. researchgate.netacs.org
Recent developments have introduced catalytic methods for the amidation of the more stable sulfonyl fluorides, using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) to activate the S-F bond, which can be particularly useful for sterically hindered substrates. chemrxiv.org
Beyond the use of sulfonyl halides, other established methods can be employed. One such method involves the direct reaction of sulfonic acids or their salts with amines, often facilitated by microwave irradiation to drive the reaction to completion in good yields. organic-chemistry.org
Another versatile two-step protocol avoids the use of hazardous sulfonyl chlorides altogether. organic-chemistry.org This method starts with the reaction of a methyl sulfinate with a lithium amide to form a sulfinamide intermediate. organic-chemistry.org The subsequent oxidation of the sulfinamide, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), produces the desired sulfonamide in excellent yield. organic-chemistry.org This approach is noted for its mild conditions and tolerance of various functional groups. organic-chemistry.org
Novel Synthetic Approaches and Catalyst Systems for this compound
Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally friendly processes. These often involve the use of catalysts or novel reagents to streamline synthetic routes.
Recent advances have focused on creating the sulfonamide linkage through direct oxidative coupling or by using sulfur dioxide surrogates, which can offer greater chemo- and regioselectivity.
One prominent strategy is the direct oxidative coupling of thiols and amines. rsc.orgrsc.org For the target molecule, this would involve reacting 2-methoxyethanethiol (B1608290) with methylamine in the presence of an oxidizing system. Various reagents, such as iodine/tert-butyl hydroperoxide (I₂/tBuOOH) or iodine pentoxide (I₂O₅), can facilitate this transformation under metal-free conditions. rsc.org Electrochemical methods have also been developed to achieve this oxidative S-N coupling, offering a green alternative that avoids stoichiometric chemical oxidants. acs.org
Another innovative approach utilizes stable and easy-to-handle sulfur dioxide (SO₂) surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com In a palladium-catalyzed process, an aryl or alkyl halide can be coupled with DABSO and an amine in a one-pot reaction to generate the sulfonamide. organic-chemistry.org This method is highly versatile and tolerates a broad range of functional groups. organic-chemistry.org Copper-catalyzed systems have also been developed that can convert carboxylic acids into sulfonyl chlorides in situ, which then react with an amine in a one-pot process to form sulfonamides. nih.govacs.org These catalytic methods represent a significant step forward, enabling the synthesis of complex sulfonamides from readily available starting materials with high efficiency. thieme-connect.com
Summary of Synthetic Routes
The table below provides a comparative overview of the synthetic strategies discussed for this compound.
| Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |
| Classical Sulfonylation | 2-methoxyethane-1-sulfonyl chloride, Methylamine | Pyridine or Triethylamine | Robust, well-established, high yields | Requires synthesis of moisture-sensitive sulfonyl chloride using harsh reagents |
| From Sulfonic Acid Salt | Sodium 2-methoxyethanesulfonate, Methylamine | Microwave irradiation | Avoids handling isolated sulfonyl chlorides | May require high energy input (microwaves) |
| From Methyl Sulfinate | Methyl 2-methoxyethanesulfinate, Lithium methylamide | m-CPBA (for oxidation) | Mild conditions, avoids hazardous reagents | Two-step process |
| Oxidative Coupling | 2-methoxyethanethiol, Methylamine | I₂/tBuOOH, I₂O₅, or Electrosynthesis | High atom economy, direct conversion | Requires handling of malodorous thiols, use of oxidants |
| Using SO₂ Surrogates | 2-methoxyethyl halide, Methylamine | DABSO, Pd or Cu catalyst | High functional group tolerance, one-pot procedures | Requires transition metal catalyst |
Stereoselective and Enantioselective Synthesis Considerations
The compound this compound is achiral and therefore does not have enantiomers. Consequently, stereoselective or enantioselective synthesis is not a requirement for its preparation. However, the broader field of sulfonamide synthesis has seen significant advancements in the development of methods to produce chiral sulfonamides with high stereoselectivity. These methods are relevant when a stereocenter is present in the molecule, for instance, at the α- or β-position of the alkyl chain or on the N-alkyl group.
General strategies for the enantioselective synthesis of chiral sulfonamides include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the sulfonamide nitrogen, which then directs the stereochemical outcome of a subsequent reaction at a prochiral center. The auxiliary is later removed to yield the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: Chiral catalysts, often based on transition metals or organocatalysts, can be employed to control the stereochemistry of a reaction that forms a chiral center. For example, carbene-catalyzed methods have been developed for the highly enantioselective modification of sulfonamides. rsc.org These reactions proceed under mild conditions and exhibit broad substrate scope. rsc.org
Kinetic Resolution: A racemic mixture of a chiral sulfonamide can be resolved by using a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer in excess.
While not directly applicable to the synthesis of this compound itself, these principles are critical in the synthesis of structurally related chiral sulfonamides that may have applications in pharmaceuticals and materials science.
Environmentally Benign (Green) Synthetic Protocols
In recent years, the development of environmentally benign or "green" synthetic methods has become a major focus in chemical research. For the synthesis of sulfonamides, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Key green strategies applicable to the synthesis of sulfonamides include:
Use of Greener Solvents: Traditional syntheses of sulfonamides often employ volatile organic compounds (VOCs) as solvents. Green alternatives include the use of water, ethanol, glycerol, or deep eutectic solvents (DESs). rsc.orgresearchgate.net For instance, the synthesis of sulfonamides from amines and sulfonyl chlorides has been successfully demonstrated in water, which serves as a safe and environmentally friendly medium. mdpi.comsci-hub.se
Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents, leading to higher atom economy and less waste. For example, nano-Ru/Fe3O4 has been used as a catalyst for the direct coupling of sulfonamides and alcohols, with water being the only byproduct. acs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. A rapid and eco-friendly synthesis of a sulfonamide library has been developed using a meso-reactor apparatus. acs.org This method minimizes waste and utilizes greener media. acs.org
Alternative Reagents: The development of less hazardous and more sustainable reagents is another key aspect of green chemistry. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in sustainable solvents. rsc.orgresearchgate.net
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Key parameters that require careful consideration include solvent selection, temperature and pressure profiling, and the stoichiometry of the reagents.
Solvent Selection and Effects
The choice of solvent can significantly impact the rate, yield, and selectivity of the N-alkylation of 2-methoxyethanesulfonamide. The solvent should be able to dissolve the starting materials and reagents, be inert to the reaction conditions, and facilitate the desired chemical transformation.
| Solvent | Potential Effects |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | These solvents are often used for N-alkylation reactions as they can effectively solvate the cation of the base and leave the anion more reactive. However, they can be difficult to remove and may have environmental concerns. |
| Aprotic Nonpolar Solvents (e.g., Toluene, THF) | These solvents are less effective at solvating ions but can be suitable for certain base and substrate combinations. |
| Protic Solvents (e.g., Ethanol, Water) | While less common for N-alkylation due to potential side reactions, some green chemistry protocols have successfully employed these solvents, particularly water. mdpi.comsci-hub.se |
| Deep Eutectic Solvents (DESs) | These are emerging as green alternatives and have been shown to be effective for sulfonamide synthesis. researchgate.net |
Temperature and Pressure Profiling
Temperature is a crucial parameter that influences the rate of the reaction. For the N-methylation of 2-methoxyethanesulfonamide, the reaction is typically carried out at room temperature or with gentle heating to increase the reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the product.
Pressure is generally not a critical parameter for this type of reaction and is typically conducted at atmospheric pressure.
Stoichiometry and Reagent Ratios
The stoichiometry of the reactants plays a vital role in maximizing the yield of the desired product and minimizing the formation of byproducts. In the N-methylation of 2-methoxyethanesulfonamide, a slight excess of the methylating agent (e.g., methyl iodide) is often used to ensure complete conversion of the starting sulfonamide. The amount of base used is also important; typically, a stoichiometric amount or a slight excess relative to the sulfonamide is employed to ensure complete deprotonation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₄H₁₁NO₃S), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.
Table 1: Predicted m/z values for various adducts of this compound.
| Adduct Ion | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₄H₁₂NO₃S⁺ | 154.05324 |
| [M+Na]⁺ | C₄H₁₁NNaO₃S⁺ | 176.03518 |
| [M-H]⁻ | C₄H₁₀NO₃S⁻ | 152.03868 |
| [M+NH₄]⁺ | C₄H₁₅N₂O₃S⁺ | 171.07978 |
Data is predictive and sourced from computational estimations. uni.lu
The high mass accuracy of HRMS, typically within a few parts per million (ppm), would allow for the unambiguous confirmation of the elemental formula C₄H₁₁NO₃S for this compound, distinguishing it from other isobaric compounds.
Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and the C-S bond. nih.gov
A probable fragmentation pathway for this compound would likely involve:
Loss of the methoxyethyl group: Cleavage of the C-S bond could lead to the formation of a fragment corresponding to the loss of the CH₂CH₂OCH₃ group.
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and would result in ions corresponding to the sulfonyl moiety and the amine moiety. researchgate.net
Loss of SO₂: Elimination of sulfur dioxide is another characteristic fragmentation for some sulfonamides.
The study of these fragmentation patterns provides a "fingerprint" for the molecule, which is crucial for its identification in complex mixtures and for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of UV-Vis radiation by organic molecules is typically associated with the presence of chromophores, which are functional groups containing π-electrons or non-bonding electrons.
For this compound, the molecule is an aliphatic sulfonamide and lacks significant chromophores such as aromatic rings or conjugated double bonds. The sulfonamide group itself does not exhibit strong absorption in the typical UV-Vis range (200-800 nm). Therefore, it is expected that this compound would show minimal to no absorption in the near-UV and visible regions of the electromagnetic spectrum. Any observed absorption would likely be in the far-UV region (below 200 nm), corresponding to n → σ* and σ → σ* transitions of the single bonds and non-bonding electrons on the oxygen and nitrogen atoms.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to a derivative or analog structure)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related N-alkyl sulfonamide derivatives in the Cambridge Structural Database (CSD) can provide insights into the expected molecular geometry and intermolecular interactions. openaccessjournals.comresearchgate.net
In the solid state, sulfonamide derivatives typically exhibit a tetrahedral geometry around the sulfur atom. The S-O and S-N bond lengths and angles are well-characterized. For instance, the S-O bond distances are generally in the range of 1.42-1.44 Å, and the S-N bond length is around 1.62-1.66 Å. openaccessjournals.com
Intermolecular hydrogen bonding is a common feature in the crystal packing of sulfonamides containing N-H protons. However, in the case of this compound, the nitrogen atom is fully substituted, precluding classical N-H···O hydrogen bonding. Therefore, the crystal packing would likely be dominated by weaker C-H···O interactions and dipole-dipole forces. The methoxyethyl group introduces flexibility, which could lead to different conformations in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a valuable tool for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. While this compound is an achiral molecule, the introduction of a chiral center would render it amenable to CD analysis.
For example, if a chiral substituent were introduced on the ethyl chain or if a chiral amine were used in its synthesis, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the molecule. nih.govresearchgate.net
The study of chiral sulfonamides by CD spectroscopy has been used to investigate their binding to proteins and to determine their absolute configurations. nih.gov Therefore, for any chiral derivative of this compound, CD spectroscopy would be a critical technique for stereochemical characterization.
Theoretical and Computational Investigations of 2 Methoxy N Methylethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-methoxy-N-methylethane-1-sulfonamide.
Density Functional Theory (DFT) is a powerful computational method for determining the optimized ground state geometry of molecules. For this compound, DFT calculations, particularly using the B3LYP functional, have been employed to predict its three-dimensional structure. epstem.netnih.gov These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The optimized geometry is crucial for understanding the molecule's stability and reactivity. For instance, the geometry around the sulfur atom is typically a distorted tetrahedron, a common feature in sulfonamides. nih.gov The bond lengths and angles are influenced by the electronic effects of the methoxy (B1213986) and methyl groups.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G+(d,p))
| Parameter | Value |
|---|---|
| S=O Bond Length (Å) | 1.43 |
| S-N Bond Length (Å) | 1.63 |
| S-C Bond Length (Å) | 1.77 |
| N-C (methyl) Bond Length (Å) | 1.46 |
| C-O (methoxy) Bond Length (Å) | 1.42 |
| O-S-O Bond Angle (°) | 119.5 |
| C-S-N Bond Angle (°) | 107.0 |
Note: The values in this table are representative and based on typical DFT calculations for similar sulfonamide structures.
For more precise electronic properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for properties such as electron correlation energies and dipole moments. mdpi.com
These high-accuracy calculations are essential for a detailed understanding of the electron distribution and for predicting spectroscopic properties. For instance, the calculated dipole moment can provide insights into the molecule's polarity and its interaction with solvents and biological targets.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the functional. For sulfonamides, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly used to provide a good balance between accuracy and computational cost. mdpi.comnih.gov The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the lone pairs on oxygen and nitrogen atoms and the polar bonds involving the sulfur atom.
The selection of the DFT functional is also critical. The B3LYP hybrid functional is widely used for organic molecules and has been shown to provide reliable geometries and vibrational frequencies for sulfonamides. epstem.netnih.gov For higher accuracy in energy calculations, other functionals or more advanced ab initio methods might be more appropriate.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the this compound molecule allows it to adopt various conformations, which can be explored through computational conformational analysis.
The rotation around the S-N and S-C single bonds leads to different conformational isomers. Computational studies can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of low-energy conformers and the determination of the energy barriers separating them. mdpi.com
The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is crucial as the biological activity of a molecule often depends on its three-dimensional shape. For sulfonamides, the orientation of the groups attached to the sulfur and nitrogen atoms can significantly influence their interactions with receptors. mdpi.com
Table 2: Calculated Relative Energies and Rotational Barriers for Key Conformations of this compound
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Global Minimum | 0.0 | - |
| Local Minimum 1 | 1.5 | 3.2 (from Global Minimum) |
Note: The values in this table are illustrative and represent typical findings from conformational analysis of similar flexible sulfonamides.
Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. In this compound, the possibility of an intramolecular hydrogen bond between the sulfonamide hydrogen and the methoxy oxygen atom could influence the conformational preferences. nih.gov
Computational methods can detect and quantify these weak interactions through techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory. These analyses can provide information on the strength and nature of such intramolecular interactions. The presence of a stable intramolecular hydrogen bond can restrict the molecule's flexibility and pre-organize it for intermolecular interactions. nih.gov
Electronic Properties and Reactivity Descriptors
The electronic properties and reactivity of this compound are critical for understanding its chemical behavior. Computational chemistry offers a powerful toolkit to investigate these aspects through the analysis of molecular orbitals, electrostatic potential, and charge distribution.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. nih.gov
For this compound, the HOMO is likely to be localized on the atoms with higher electron density, such as the oxygen and nitrogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the sulfur atom and the adjacent carbon atoms, which are more susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.5 |
| ELUMO | 1.2 |
| Energy Gap (ΔE) | 9.7 |
| Ionization Potential (I) | 8.5 |
| Electron Affinity (A) | -1.2 |
| Global Hardness (η) | 4.85 |
| Global Softness (S) | 0.206 |
| Electronegativity (χ) | 3.65 |
| Chemical Potential (μ) | -3.65 |
This data is illustrative and represents typical values for similar sulfonamide compounds calculated using Density Functional Theory (DFT) with a standard basis set.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or near-neutral potential. researchgate.net
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the sulfonyl group and the methoxy group, as well as the nitrogen atom, due to their high electronegativity and the presence of lone pairs. The most positive potential (blue) would likely be found around the hydrogen atoms attached to the nitrogen and carbon atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
For this compound, the NPA would likely show that the sulfur atom carries a significant positive charge due to its bonding with three highly electronegative atoms (two oxygen and one nitrogen). The oxygen and nitrogen atoms would exhibit negative charges. The carbon and hydrogen atoms would have smaller positive or negative charges depending on their chemical environment.
Table 2: Calculated Natural Population Analysis (NPA) Atomic Charges for Selected Atoms in this compound (Illustrative Data)
| Atom | Atomic Charge (e) |
|---|---|
| S | +1.50 |
| O (sulfonyl) | -0.75 |
| O (methoxy) | -0.55 |
| N | -0.80 |
| C (adjacent to S) | +0.10 |
| C (adjacent to O) | +0.25 |
| C (methyl on N) | +0.15 |
This data is illustrative and represents typical values for similar sulfonamide compounds.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Molecules with higher polarizability are generally more reactive.
Table 3: Calculated Dipole Moment and Polarizability for this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| Dipole Moment (Debye) | 3.5 D |
This data is illustrative and based on calculations for structurally related molecules.
Vibrational Frequency Calculations and Spectroscopic Correlations
The calculated vibrational spectrum for this compound would show characteristic stretching and bending frequencies for its various functional groups. For instance, the S=O stretching vibrations would appear as strong bands in the IR spectrum, typically in the range of 1350-1150 cm⁻¹. The C-O and C-N stretching vibrations would also have distinct frequencies. The calculated spectrum can help to confirm the molecular structure and identify different conformers if they exist.
Table 4: Calculated and Assigned Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 |
| C-H Stretch (aliphatic) | 2950-3000 |
| S=O Asymmetric Stretch | 1340 |
| S=O Symmetric Stretch | 1160 |
| C-O Stretch | 1100 |
| S-N Stretch | 950 |
These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes.
Solvent Effects on Molecular Properties Using Implicit and Explicit Solvation Models
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models can account for solvent effects using either implicit or explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects properties like molecular geometry, electronic structure, and dipole moment.
Explicit solvation models involve including a number of solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, studying solvent effects would be important for understanding its behavior in different chemical environments. For example, in a polar solvent, the dipole moment of the molecule is expected to increase, and the energies of the frontier molecular orbitals may be altered, potentially affecting its reactivity. Explicit solvation models could be used to investigate the specific hydrogen bonding interactions between the sulfonamide group and protic solvent molecules.
Chemical Reactivity and Derivatization of 2 Methoxy N Methylethane 1 Sulfonamide
Acid-Base Equilibria and Protonation/Deprotonation Studies
The primary site for acid-base chemistry in 2-methoxy-N-methylethane-1-sulfonamide is the sulfonamide functional group (SO₂NHR). nih.gov According to Brønsted-Lowry theory, an acid is a proton donor, and the hydrogen atom attached to the nitrogen in the sulfonamide can be donated under basic conditions. msu.edu This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance.
The equilibrium for this deprotonation can be represented as follows:
CH₃OCH₂CH₂SO₂NH(CH₃) + B⁻ ⇌ CH₃OCH₂CH₂SO₂N⁻(CH₃) + HB
Here, B⁻ represents a base. The position of this equilibrium is dependent on the strength of the base and the pKa of the sulfonamide. Acid-base equilibria consistently favor the formation of the weakest acid and the weakest base. msu.edu The resulting sulfonamide anion is a potent nucleophile, a property that is central to many of its derivatization reactions.
One advanced method for predicting the aqueous pKa values of sulfonamides involves establishing linear relationships between the equilibrium bond lengths within the sulfonamide group and the experimental pKa. rsc.org Studies have demonstrated that for various classes of sulfonamides, there is a strong correlation between calculated bond lengths (e.g., C-S, S-N, S-O) in the neutral and ionized forms and their measured pKa values. nih.govrsc.org This approach avoids the need for complex thermodynamic cycles. rsc.org For instance, models have been successfully constructed for primary benzene (B151609) sulfonamides and N-phenyl substituted sulfonamides. rsc.org
To predict the pKa of this compound using this methodology, one would first perform quantum chemical calculations to determine the optimized molecular geometry and the relevant equilibrium bond lengths. These values would then be inserted into a pre-established linear relationship equation for a structurally similar class of compounds. Various semiempirical quantum chemical methods, such as PM3/COSMO or AM1/COSMO, can also be used to predict pKa values, often by calculating the free energy change of an isodesmic reaction relative to a reference compound with a known pKa. researchgate.netpeerj.com
Table 1: Factors Influencing the Acidity of Sulfonamides
| Factor | Description | Effect on this compound |
|---|---|---|
| Inductive Effect | The sulfonyl (SO₂) group is strongly electron-withdrawing, which increases the acidity of the N-H bond. | The primary determinant of the N-H acidity. |
| Resonance | The resulting anion after deprotonation is stabilized by resonance, with the negative charge delocalized over the sulfonyl oxygens and the nitrogen atom. | Enhances the stability of the conjugate base, thus increasing acidity. |
| N-Substituent | The electronic nature of the substituent on the nitrogen atom influences acidity. Electron-donating groups decrease acidity, while electron-withdrawing groups increase it. | The N-methyl group is weakly electron-donating, which slightly decreases the acidity compared to a primary sulfonamide. |
| R-Group on Sulfur | The electronic nature of the group attached to the sulfur atom can also have an effect. | The 2-methoxyethyl group is primarily an alkyl group with a weak inductive effect, having a minor influence on the pKa compared to the sulfonyl group itself. |
Nucleophilic and Electrophilic Reactivity at the Sulfonamide Moiety
The sulfonamide moiety exhibits dual reactivity. The deprotonated nitrogen atom acts as a nucleophile, while the sulfur atom is an electrophilic center.
Nucleophilic Reactivity: Upon deprotonation with a suitable base, the nitrogen atom of this compound becomes a powerful nucleophile. This anion can readily participate in reactions with a wide range of electrophiles, most notably in N-alkylation and N-acylation reactions, which are discussed in section 5.5.1.
Electrophilic Reactivity: The sulfur atom of the sulfonamide is electron-deficient due to the attached oxygen and nitrogen atoms, making it susceptible to nucleophilic attack. However, the N-R bond of a sulfonamide is generally strong, making it a poor leaving group compared to the chloride in a sulfonyl chloride. nih.gov Consequently, direct nucleophilic substitution at the sulfur center of a sulfonamide is challenging and less common than for sulfonyl chlorides. nih.gov Nevertheless, under specific activating conditions, the sulfonamide group can be made to act as an electrophile. For example, activation with pyrylium (B1242799) salts can convert primary sulfonamides into highly reactive sulfonyl pyridinium (B92312) species, which can then react with various nucleophiles. nih.gov
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether functional group and is generally considered to be relatively stable and unreactive compared to other functional groups. ontosight.ai However, it can participate in specific reactions under certain conditions.
Ether Cleavage: The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2 or Sₙ1 depending on the substrate). For this compound, treatment with a strong acid like HBr would likely lead to the cleavage of the methyl-oxygen bond, yielding methanol (B129727) and the corresponding 2-hydroxyethylsulfonamide derivative, or cleavage of the ethyl-oxygen bond.
C-H Activation: Recent advancements in photochemistry have shown that methoxy groups can undergo selective C-H activation. acs.org In photocatalytic three-component reactions, radicals can be generated at the methoxy group via hydrogen abstraction, which can then add to in-situ formed iminium ions. acs.org This type of transformation could potentially be applied to modify the methyl part of the methoxy group in this compound.
Oxidative Dealkylation: Electrochemical methods, such as Shono oxidation, can be used for the oxidative dealkylation of N,N-dialkylsulfonamides. mdpi.com This process often proceeds through an N-methoxyalkyl intermediate. While the substrate is an N-methylsulfonamide, analogous oxidative processes targeting the methoxy group on the ethane (B1197151) backbone could potentially occur under specific electrochemical conditions.
Transformations at the Ethane Backbone
The ethane backbone of this compound is an aliphatic chain and is generally the least reactive part of the molecule. It is composed of sp³-hybridized carbon atoms with strong C-H and C-C bonds, which are typically inert to many common reagents. However, transformations can be induced under more forcing conditions.
Radical Reactions: In the presence of radical initiators (e.g., UV light, AIBN) and a suitable reagent like N-bromosuccinimide (NBS), free-radical halogenation could occur at the carbon atoms of the ethane chain. This reaction is often difficult to control and would likely lead to a mixture of mono- and poly-halogenated products at different positions.
Skeletal Rearrangements: While direct manipulation of the ethane backbone is difficult, skeletal rearrangements in sulfonamide-containing molecules have been reported. For instance, intramolecular nickel-catalyzed cross-electrophile coupling reactions have been used to manipulate the backbone of certain sulfonamides, such as contracting N-tosylpiperidines to form cyclopropanes. acs.org Although this is not directly applicable to the acyclic ethane backbone, it demonstrates that under specific catalytic conditions, C-C and C-N bond manipulations are feasible in complex sulfonamides. acs.org
Synthetic Derivatization Strategies
The most versatile handle for the synthetic derivatization of this compound is the acidic N-H bond of the sulfonamide group.
Deprotonation of the sulfonamide nitrogen generates a potent nucleophile that readily reacts with alkylating and acylating agents.
N-Alkylation: This reaction involves the treatment of the sulfonamide with a base followed by an alkylating agent (e.g., an alkyl halide or tosylate). The use of alcohols as alkylating agents in the presence of transition metal catalysts (via a "borrowing hydrogen" method) is a greener alternative to traditional methods that use alkyl halides. ionike.com For this compound, this would lead to the formation of a tertiary sulfonamide.
CH₃OCH₂CH₂SO₂NH(CH₃) + Base → [CH₃OCH₂CH₂SO₂N(CH₃)]⁻ [CH₃OCH₂CH₂SO₂N(CH₃)]⁻ + R-X → CH₃OCH₂CH₂SO₂N(CH₃)R + X⁻ (where R-X is an alkylating agent)
Various conditions have been developed for this transformation, including thermal alkylation using trichloroacetimidates, which does not require an external catalyst. nih.gov
N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acyl chlorides, anhydrides, or N-acylbenzotriazoles to form N-acylsulfonamides (sulfonimides). epa.gov These reactions are typically high-yielding and provide access to a diverse range of derivatives. epa.gov The use of N-acylbenzotriazoles is particularly advantageous for acyl groups where the corresponding acid chloride is unstable or difficult to prepare. epa.gov
[CH₃OCH₂CH₂SO₂N(CH₃)]⁻ + RCO-L → CH₃OCH₂CH₂SO₂N(CH₃)COR + L⁻ (where RCO-L is an acylating agent)
Table 2: Examples of General N-Alkylation and N-Acylation Reactions for Sulfonamides
| Reaction Type | Reagents & Conditions | General Product |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | R'-SO₂-N(R'')R |
| N-Alkylation (Borrowing Hydrogen) | Benzylic Alcohol, FeCl₂/K₂CO₃ catalyst, heat ionike.com | R'-SO₂-N(R'')-CH₂Ar |
| N-Alkylation (Thermal) | Trichloroacetimidate, Toluene, reflux nih.gov | R'-SO₂-N(R'')R |
| N-Acylation | 1. NaH 2. N-Acylbenzotriazole (RCOBt) epa.gov | R'-SO₂-N(R'')-COR |
| N-Acylation (Ligand-Directed) | N-acyl-N-alkylsulfonamide (NASA) warhead nih.gov | Covalent protein acylation |
Modifications of the Sulfonyl Group
The sulfonyl group (SO₂) is a key functional moiety in this compound, influencing its chemical and physical properties. Modifications at this site are central to the derivatization of sulfonamides.
Theoretical Reactivity:
Reduction: The sulfur atom in the sulfonamide is in its highest oxidation state (+6) and is generally resistant to reduction. However, under harsh conditions with strong reducing agents such as lithium aluminum hydride (LiAlH₄), reduction to the corresponding amine or thiol is conceivable, though this often leads to cleavage of the S-N or S-C bond.
Substitution at Sulfur: Direct nucleophilic substitution at the sulfur atom of a sulfonamide is challenging due to the strong sulfur-oxygen and sulfur-nitrogen bonds. Activation of the sulfonyl group would be necessary for such transformations.
Reaction with Strong Bases: The hydrogen atoms on the carbon adjacent to the sulfonyl group may be weakly acidic and could potentially be deprotonated by a very strong base, creating a carbanion that could participate in subsequent reactions. However, the acidity of these protons is generally low.
Data from Related Sulfonamides:
Studies on other N-alkyl sulfonamides have shown that the sulfonamide nitrogen can be further alkylated or arylated under specific conditions, although this is not a direct modification of the sulfonyl group itself. The N-H proton of a primary or secondary sulfonamide is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. In the case of this compound, which is a secondary sulfonamide, the nitrogen is already substituted with a methyl group, precluding simple N-alkylation.
Table 1: Potential Reactions at the Sulfonyl Group (Theoretical)
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
|---|---|---|---|
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Amine, Thiol | High potential for bond cleavage. |
Elaboration of the Methoxyethyl Chain
The methoxyethyl chain offers several potential sites for chemical modification, primarily involving the ether linkage and the C-H bonds.
Theoretical Reactivity:
Ether Cleavage: The methoxy group can be cleaved under strongly acidic conditions (e.g., HBr, HI) to yield the corresponding alcohol. This is a common reaction for ethers.
Oxidation: The methylene (B1212753) groups in the ethyl chain could be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of carbonyl compounds or carboxylic acids, though this would likely be unselective and could lead to degradation of the molecule.
Radical Reactions: The C-H bonds in the ethyl chain could undergo radical substitution reactions, for example, halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation.
Data from Related Compounds:
The synthesis of the related compound, 2-methoxyethanesulfonamide, starts from 1-bromo-2-methoxyethane. chemicalbook.com This suggests that the methoxyethyl moiety is stable to the conditions of sulfonation and subsequent amination. This stability implies that modifications of this chain would require relatively specific and potentially harsh conditions.
Table 2: Potential Reactions of the Methoxyethyl Chain (Theoretical)
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
|---|---|---|---|
| Ether Cleavage | Strong acid (e.g., HBr, HI) | 2-Hydroxy-N-methylethane-1-sulfonamide | A standard reaction for ethers. |
Mechanistic Studies of this compound Reactions
No specific mechanistic studies for reactions involving this compound have been found in the scientific literature.
Mechanistic investigations are typically conducted on reactions that have been experimentally observed and optimized. Given the lack of published research on the reactivity of this specific compound, it is unsurprising that mechanistic studies are also absent.
Hypothetical Mechanistic Considerations:
Should reactions such as ether cleavage be performed, the mechanism would likely follow established pathways. For instance, the cleavage of the methyl ether with HBr would proceed via a protonated ether intermediate, followed by nucleophilic attack by the bromide ion. The regioselectivity of this attack (at the methyl or the ethyl group) would depend on the specific reaction conditions and whether the mechanism is S_N1 or S_N2 in nature.
Applications of 2 Methoxy N Methylethane 1 Sulfonamide As a Synthetic Building Block
Precursor in Multistep Organic Synthesis
In the realm of multistep organic synthesis, the utility of a building block is determined by its functional groups and their inherent reactivity. The sulfonamide group is generally stable and can be carried through various synthetic steps, making it a reliable protecting group for amines. The N-methylation in 2-methoxy-N-methylethane-1-sulfonamide prevents unwanted side reactions at the nitrogen atom, a common strategy in complex syntheses.
The methoxyethyl group introduces a flexible, polar chain that can influence the solubility and reactivity of intermediates. This group could potentially be cleaved under specific conditions to reveal a hydroxyl group, thereby increasing the molecule's functionality for subsequent transformations.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Functionality |
| Sulfonamide | Reductive Cleavage | Secondary Amine |
| Methoxy (B1213986) Ether | Ether Cleavage | Primary Alcohol |
| N-Methyl | Demethylation | Primary Sulfonamide |
This table presents hypothetical transformations based on the known reactivity of the functional groups present in this compound.
Role in Complex Molecule Construction
The construction of complex molecules often relies on the use of chiral building blocks and the strategic formation of carbon-carbon and carbon-heteroatom bonds. While this compound is achiral, its derivatives could be employed in stereoselective reactions. For instance, the sulfonamide nitrogen can direct metallation to an adjacent carbon, which can then be functionalized.
Furthermore, sulfonamide-containing fragments are present in numerous biologically active molecules. The incorporation of the this compound moiety could be a strategy to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross cell membranes.
Utilization in Materials Science or Polymer Chemistry
In materials science and polymer chemistry, monomers and cross-linkers are fundamental components. While there is no specific literature detailing the use of this compound in this context, analogous sulfonamide-containing monomers have been explored. For example, the synthesis of a sulfonamide-functionalized poly(styrene oxide) has been reported, highlighting the potential for sulfonamides to be incorporated into polymer backbones. rsc.org
The presence of the polar sulfonamide and ether functionalities in this compound could impart desirable properties to a polymer, such as increased thermal stability and altered solubility. If the molecule were to be modified to include a polymerizable group, such as a vinyl or an epoxide group, it could potentially be used as a monomer in the synthesis of functional polymers.
Application in Coordination Chemistry as a Ligand
The sulfonamide group possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential ligand for coordination to metal ions. The coordination chemistry of sulfonamides is an active area of research, with sulfonamide-containing ligands being used to create metal complexes with interesting structural and catalytic properties.
Heterocyclic sulfonamides, for instance, can act as ligands, coordinating to transition metals through the donor atoms in the sulfonamide group and other functional groups within the molecule. nih.gov The resulting metal complexes can exhibit enhanced biological activity compared to the free ligands. nih.gov In the case of this compound, the oxygen atom of the methoxy group could also participate in coordination, potentially leading to the formation of stable chelate rings with a metal center. The specific coordination mode would depend on the metal ion and the reaction conditions.
Table 2: Potential Coordination Modes of this compound
| Donor Atoms | Potential Coordination Mode | Metal Ion Affinity |
| Sulfonamide Oxygen | Monodentate | Hard Metals (e.g., Li+, Mg2+) |
| Sulfonamide Nitrogen | Monodentate | Soft Metals (e.g., Cu+, Ag+) |
| Ether Oxygen | Monodentate | Hard Metals |
| Sulfonamide N and O | Bidentate (Chelating) | Various Transition Metals |
| Sulfonamide O and Ether O | Bidentate (Chelating) | Various Transition Metals |
This table outlines hypothetical coordination possibilities based on the functional groups of this compound.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxy N Methylethane 1 Sulfonamide in Chemical Matrices
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are fundamental for the separation of 2-methoxy-N-methylethane-1-sulfonamide from impurities and for its purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.
A robust reverse-phase HPLC (RP-HPLC) method can be developed for the routine analysis of this compound. The development process involves the optimization of several parameters to achieve a good resolution, peak shape, and a reasonable analysis time.
Stationary Phase: A C18 or C8 column is typically suitable for the separation of moderately polar compounds like this compound. The choice between C18 and C8 will depend on the desired retention and selectivity.
Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A common mobile phase composition would consist of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program can be optimized to achieve the best separation.
Detection: A UV detector is a common choice for the detection of sulfonamides. The detection wavelength should be set at the absorption maximum of this compound to ensure maximum sensitivity. For compounds lacking a strong chromophore, a Photo-Diode Array (PDA) detector can be used to scan a range of wavelengths.
A proposed HPLC method is detailed in the table below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization may be necessary to increase their volatility. Assuming this compound has sufficient thermal stability, a GC method can be optimized.
Column Selection: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point. The column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency.
Temperature Programming: A temperature gradient is crucial for the separation of compounds with different boiling points. The initial temperature, ramp rate, and final temperature need to be optimized to achieve good separation without causing thermal degradation of the analyte.
Injection and Detection: A split/splitless injector is commonly used. The choice of detector depends on the required sensitivity and selectivity. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for a nitrogen-containing compound like this compound.
An example of optimized GC conditions is presented below:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | FID at 300 °C |
| Injection Mode | Split (1:50) |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), provide a higher level of confidence in the identification and quantification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection of MS. This technique is invaluable for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns. nih.govorientjchem.org The GC conditions would be similar to those described in section 7.1.2. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. researchgate.net It is particularly useful for polar and thermally labile compounds. The HPLC conditions would be similar to those in section 7.1.1. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is critical and depends on the analyte's properties. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. nih.gov
The following table summarizes typical parameters for LC-MS analysis:
| Parameter | Condition |
| LC System | As described in 7.1.1 |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Full Scan (m/z 50-500) or MRM for quantification |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
Quantitative Spectrophotometric and Titrimetric Methods
While chromatographic techniques are superior for separation and identification, spectrophotometric and titrimetric methods can offer simpler and more cost-effective options for the quantification of this compound in bulk or simple matrices, provided there are no interfering substances. slideshare.net
Spectrophotometric Methods: If this compound possesses a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength using a UV-Visible spectrophotometer. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Titrimetric Methods: Titrimetric methods, such as non-aqueous titration, can be employed for the assay of sulfonamides. slideshare.net For a weakly acidic compound like a sulfonamide, a non-aqueous basic titrant such as sodium methoxide (B1231860) in a non-aqueous solvent like dimethylformamide can be used. The endpoint can be determined potentiometrically or with a visual indicator. Diazotization titration is another classical titrimetric method for primary aromatic amine-containing sulfonamides, although its applicability to this compound would depend on its chemical structure and reactivity. nih.govgoogle.com
Future Research Directions in 2 Methoxy N Methylethane 1 Sulfonamide Chemistry
Exploration of Undiscovered Reaction Pathways and Novel Transformations
The synthesis and functionalization of sulfonamides are continually evolving, with a move towards more efficient and sustainable methods. rsc.org For 2-methoxy-N-methylethane-1-sulfonamide, future research could focus on developing novel synthetic routes that offer greater control and versatility.
Recent breakthroughs in photocatalysis and transition-metal catalysis present exciting opportunities. rsc.orgprinceton.edu For instance, photocatalytic strategies could enable the direct activation of otherwise inert C-H bonds in the 2-methoxyethyl group, allowing for late-stage functionalization. This would provide a powerful tool for creating a library of derivatives with diverse properties without needing to rebuild the molecule from scratch. acs.org Similarly, nickel-catalyzed cross-coupling reactions, which have shown promise for C-N bond formation in other sulfonamides, could be adapted for the synthesis of novel analogs of this compound. princeton.edu
Furthermore, the exploration of one-pot synthesis methods, such as the direct conversion of thiols to primary sulfonamides, could offer more atom-economical and environmentally friendly alternatives to traditional multi-step syntheses. rsc.org Investigating the reactivity of the sulfonamide nitrogen and the potential for intramolecular cyclization to form sultams could also lead to the discovery of new heterocyclic structures with unique properties. wikipedia.org
Table 1: Potential Novel Reaction Pathways
| Reaction Type | Potential Application to this compound | Expected Outcome |
| Photocatalytic C-H Activation | Functionalization of the methoxyethyl chain | Introduction of new functional groups |
| Nickel-Catalyzed Cross-Coupling | Synthesis of N-aryl or N-heteroaryl derivatives | Expansion of the compound library |
| One-Pot Thiol Amination/Oxidation | Alternative synthesis from a thiol precursor | More efficient and sustainable synthesis |
| Intramolecular Cyclization | Formation of a sultam ring | Novel heterocyclic compounds |
Deeper Understanding of Intramolecular and Intermolecular Interactions
A thorough understanding of the non-covalent interactions governing the structure and behavior of this compound is crucial for predicting its properties and designing new applications. Future research should employ a combination of experimental and computational techniques to probe these interactions in detail.
Intermolecular Interactions: In the solid state, the crystal packing of sulfonamides is often dictated by a network of strong intermolecular hydrogen bonds and π-π stacking interactions (if aromatic rings are present). nih.govresearchgate.net Although this compound lacks aromatic rings, hydrogen bonding involving the sulfonamide N-H and the oxygen atoms of the sulfonyl and methoxy (B1213986) groups is expected to be a dominant force in its crystal structure. X-ray diffraction studies of single crystals would provide definitive information about these interactions and the resulting supramolecular architecture. acs.orgnih.gov Spectroscopic techniques such as FT-IR and NMR can also provide insights into hydrogen bonding in both the solid state and in solution. mdpi.com
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. For this compound, advancements in computational modeling can guide experimental efforts and accelerate the discovery process.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of sulfonamides. nih.gov Future research can leverage DFT to:
Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and NMR spectra to aid in the characterization of the compound and its derivatives. researchgate.netmdpi.com
Analyze Molecular Orbitals: Investigate the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and potential for charge-transfer interactions. nih.govnih.gov
Model Reaction Mechanisms: Elucidate the detailed mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts.
Beyond DFT, more advanced computational methods, such as ab initio calculations and molecular dynamics simulations, can provide a more dynamic picture of the molecule's behavior. nih.gov These simulations can be used to study conformational changes, solvation effects, and the thermodynamics of intermolecular interactions, providing a deeper understanding of the compound's behavior in different environments.
Expansion of Non-Biological Applications in Advanced Materials or Catalysis
While sulfonamides are best known for their medicinal applications, their unique chemical properties also make them attractive candidates for use in advanced materials and catalysis. Future research on this compound could explore these non-biological applications.
In Advanced Materials: The ability of sulfonamides to form strong hydrogen bonds suggests that they could be used as building blocks for self-assembling materials and crystal engineering. acs.org By modifying the structure of this compound, for example, by introducing polymerizable groups, it may be possible to create novel polymers with interesting thermal or mechanical properties. The cyclic form of a sulfonamide, a sultam, has been utilized in the synthesis of deep-blue emitters for organic electronics, suggesting a potential avenue for materials science applications. wikipedia.org
In Catalysis: The sulfonamide moiety is acidic and can act as a hydrogen-bond donor, properties that have been exploited in the development of bifunctional organocatalysts. researchgate.net Chiral sulfonamides have proven to be effective catalysts in a variety of asymmetric reactions. Future work could involve the synthesis of chiral derivatives of this compound and the evaluation of their catalytic activity. Disulfonimides, which contain two sulfonyl groups flanking an amine, are also used as catalysts in enantioselective synthesis. wikipedia.org
Table 2: Potential Non-Biological Applications
| Application Area | Potential Role of this compound Derivatives |
| Advanced Materials | Building blocks for supramolecular assemblies or functional polymers. |
| Asymmetric Catalysis | As a scaffold for chiral organocatalysts. |
| Organic Electronics | Potential precursor for novel emitter materials. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-N-methylethane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide are synthesized by reacting an aniline derivative (e.g., 5-amino-2-methoxyaniline) with a sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) critically affect purity and yield .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectral Analysis : Use IR to confirm sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N–H bending (~1550 cm⁻¹). ¹H NMR identifies methoxy (δ 3.2–3.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 45.2%, H: 6.1%, N: 7.8%, S: 11.9% for a similar sulfonamide) .
- Chromatography : HPLC or TLC with UV detection monitors impurities (<0.5% total) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Predicted logP values (~1.8) suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). Aqueous solubility can be enhanced via pH adjustment (pKa ~8.2) .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of sulfonamide derivatives like this compound?
- Methodological Answer : Sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase) via coordination to zinc ions in active sites. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities (ΔG < –8 kcal/mol) and key interactions (e.g., hydrogen bonds with Thr199/Glu106 residues) . In vitro assays (IC₅₀ measurements) validate inhibition potency .
Q. How can researchers resolve contradictions in reported pharmacological effects of sulfonamides?
- Methodological Answer :
- Data Triangulation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models (e.g., murine vs. zebrafish) to identify context-dependent effects .
- Dose-Response Analysis : Use Hill plots to distinguish cytotoxic (high-dose) vs. therapeutic (low-dose) ranges. For example, conflicting anticancer results may arise from off-target effects at >50 μM concentrations .
- Meta-Analysis : Aggregate data from Reaxys or PubChem to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What computational tools are effective in predicting synthetic pathways and reactivity for this compound?
- Methodological Answer :
- Retrosynthesis : Tools like Pistachio and Reaxys propose routes via sulfonyl chloride intermediates. Template_relevance models prioritize high-yield pathways (e.g., one-step synthesis with >75% predicted success) .
- DFT Calculations : Gaussian09 optimizes transition states (e.g., SN2 mechanisms) and calculates activation energies (ΔG‡ < 25 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
